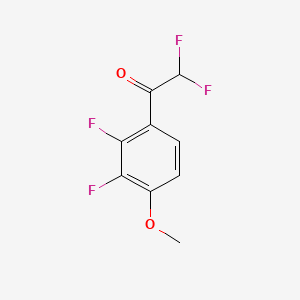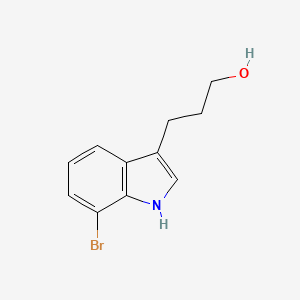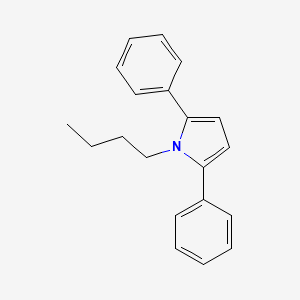
1H-Pyrrole, 1-butyl-2,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-butyl-2,5-diphenyl- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of butyl and diphenyl substituents at the 1, 2, and 5 positions of the pyrrole ring, respectively. Pyrroles are known for their biological activity and are found in various natural products and pharmaceuticals .
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 1-butyl-2,5-diphenyl- can be achieved through several methods. One common synthetic route involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild conditions and in good yields . Industrial production methods may involve similar catalytic processes, ensuring high efficiency and scalability.
Analyse Des Réactions Chimiques
1H-Pyrrole, 1-butyl-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones using oxidizing agents like potassium permanganate.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Common reagents and conditions used in these reactions include iron (III) chloride for catalytic synthesis, potassium permanganate for oxidation, and alkyl halides for substitution reactions. Major products formed from these reactions include various substituted pyrroles and pyrrolidines.
Applications De Recherche Scientifique
1H-Pyrrole, 1-butyl-2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrole-containing compounds are explored for their therapeutic potential in treating various diseases.
Industry: Pyrroles are used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-butyl-2,5-diphenyl- involves its interaction with molecular targets and pathways within biological systems. Pyrroles can act as ligands, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrrole ring .
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 1-butyl-2,5-diphenyl- can be compared with other pyrrole derivatives such as:
1H-Pyrrole, 1-butyl-: Lacks the diphenyl substituents, leading to different chemical and biological properties.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-:
The uniqueness of 1H-Pyrrole, 1-butyl-2,5-diphenyl- lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Propriétés
Numéro CAS |
846-73-1 |
|---|---|
Formule moléculaire |
C20H21N |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-butyl-2,5-diphenylpyrrole |
InChI |
InChI=1S/C20H21N/c1-2-3-16-21-19(17-10-6-4-7-11-17)14-15-20(21)18-12-8-5-9-13-18/h4-15H,2-3,16H2,1H3 |
Clé InChI |
PJSMASRPGHODMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
![[4-[(2-Aminophenyl)carbamoyl]phenyl]methyl 4-pyridin-4-ylpiperazine-1-carbodithioate](/img/structure/B14761203.png)
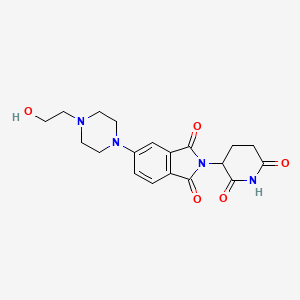


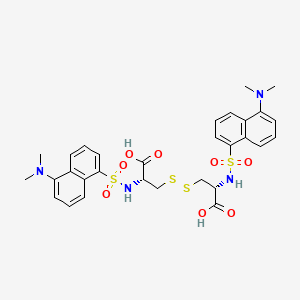
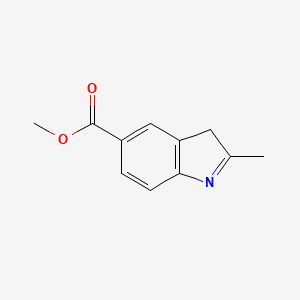
![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
![2H-Phenanthro[9,10-d][1,3]dioxole](/img/structure/B14761234.png)
